N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25-13-19(12-24-25)20-7-2-15(10-22-20)11-23-21(26)17-5-3-16(4-6-17)18-8-9-27-14-18/h2-10,12-14H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXUVYODXBYJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Pyrazole Ring: This can be achieved by reacting 1-methyl-1H-pyrazole-4-carboxaldehyde with appropriate reagents under acidic or basic conditions.
Synthesis of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Final Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
* Calculated based on molecular formula.
Key Observations:
Core Structure : The target compound and analogs 1–2 share a benzamide or carboxamide core, while analogs 3–4 incorporate thiazole or pyrimidinamine scaffolds.
Substituent Effects: The thiophen-3-yl group in the target compound (vs. Analog 3’s 3,4-dichloro substituents enhance lipophilicity and may influence metabolic stability compared to the target compound’s unsubstituted benzamide . Analog 4’s imidazopyridine-pyrrolidinylpropoxy chain introduces bulky substituents, likely affecting solubility and target selectivity .
Physicochemical and Spectroscopic Data
Limited data are available for direct comparison, but insights from analogs include:
- Analog 1: Melting Point: Not reported. Spectroscopy: Confirmed via ¹H/¹³C NMR and HRMS, with characteristic peaks for thiophen-2-yl (δ ~7.2–7.4 ppm) and pyrazole (δ ~7.8 ppm) .
- Analog 3 :
- Melting Point : ~210–215°C (typical for dichlorobenzamides).
- HRMS : m/z calculated for [M+H]⁺: 488.05; observed: 488.07 .
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of pyrazole and pyridine intermediates, followed by their coupling with thiophene derivatives. The final step involves forming the benzamide linkage using coupling agents like EDCI and catalysts such as DMAP. This synthetic route can be optimized for industrial production to enhance yield and purity through advanced purification techniques like chromatography and crystallization.
This compound interacts with specific molecular targets, potentially acting as an inhibitor or activator of various enzymes or receptors. Its mechanism can modulate crucial biochemical pathways in cellular functions, which may vary depending on the target and application.
Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives with similar structures exhibit significant anticancer properties. For instance, compounds related to benzamide derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- A specific study indicated that certain structural modifications enhance antiproliferative activity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
- Antimalarial Activity :
- Enzymatic Inhibition :
Case Studies
Several studies highlight the biological activity of compounds structurally related to this compound:
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization involves selecting catalysts, solvents, and reaction conditions. For pyrazole/pyridine analogs, copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours have been effective for coupling reactions . Purification via gradient chromatography (e.g., ethyl acetate/hexane) can resolve impurities. Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., cyclopropanamine molar ratios) may mitigate side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, pyrazole derivatives show diagnostic peaks for aromatic protons (δ 8.87–6.50 ppm) and methyl groups (δ 2.50–3.00 ppm) in CDCl₃ or DMSO-d₆ . Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from solvent polarity, tautomerism, or residual moisture. Cross-validation with elemental analysis (C, H, N) and infrared spectroscopy (e.g., thiophene C-S stretches at ~700 cm⁻¹) is recommended .
Q. What are common pitfalls in the purification of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include low solubility in nonpolar solvents and co-elution of byproducts. Pre-purification steps like acid-base extraction (e.g., HCl washes to remove unreacted amines) can reduce complexity . For chromatography, optimizing solvent polarity (e.g., DCM:MeOH gradients) or switching to reverse-phase columns improves separation. Recrystallization from ethanol or acetic acid may enhance crystal purity, as demonstrated for triazole derivatives .
Advanced Research Questions
Q. How can molecular docking predict the target binding affinity of this compound, and what parameters are critical for validation?
- Methodological Answer : Molecular docking requires a high-resolution target protein structure (e.g., kinases or GPCRs). Software like AutoDock Vina can simulate ligand-receptor interactions, focusing on hydrogen bonding (e.g., benzamide carbonyl with catalytic lysine) and π-π stacking (thiophene/pyridine with hydrophobic pockets). Validation involves comparing docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays. For pyrazole analogs, pose clustering and root-mean-square deviation (RMSD) analysis ensure reproducibility .
Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic substitution at key positions (e.g., pyrazole methyl, thiophene ring) can elucidate SAR. For instance:
- Pyridine modification : Introducing electron-withdrawing groups (e.g., -NO₂) enhances π-stacking but may reduce solubility.
- Thiophene replacement : Substituting with furan or phenyl alters electronic profiles and metabolic stability .
Coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) enable diversification, while in vitro cytotoxicity screens (MTT assays) prioritize candidates .
Q. How can in vitro assays evaluate antitumor potential while minimizing cytotoxicity false positives?
- Methodological Answer : Use tiered screening:
- Primary screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hour exposure. Normalize results to positive controls (e.g., doxorubicin) .
- Secondary validation : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) confirm mechanism.
- False-positive mitigation : Include detergent controls (e.g., Triton X-100) to rule out nonspecific membrane disruption. For thiophene-containing compounds, check for ROS generation artifacts using scavengers like NAC .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer : Yield variability often stems from catalyst loading (e.g., CuBr at 5 mol% vs. 10 mol%) or reaction scale. For example, small-scale reactions (≤1 g) may suffer from inefficient mixing, reducing reproducibility. Replicating conditions with inert atmospheres (N₂/Ar) and anhydrous solvents minimizes oxidative byproducts. Cross-referencing HRMS and NMR data from independent syntheses (e.g., vs. 3) helps identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
